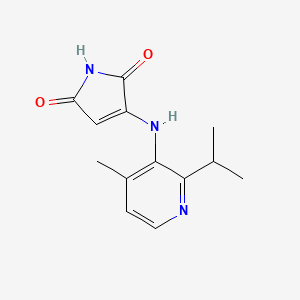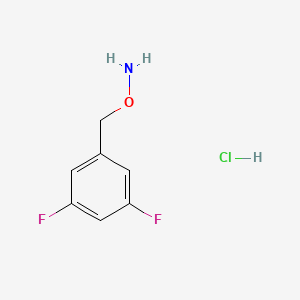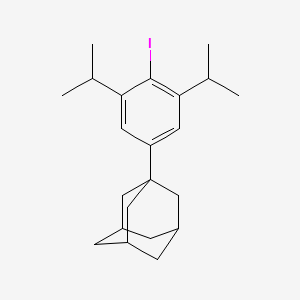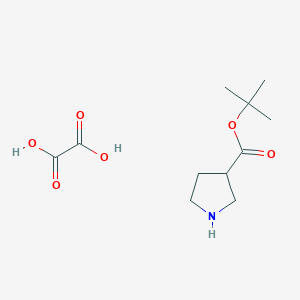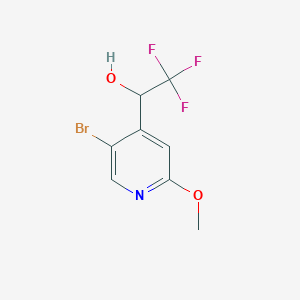
5-Bromo-2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as MFCD32661996 is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD32661996 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32661996 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32661996 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MFCD32661996 depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD32661996 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: MFCD32661996 could have potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound may be used in industrial processes, such as in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of MFCD32661996 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s structure and the context in which it is used. Typically, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD32661996 include those with related chemical structures or functional groups. Examples of similar compounds might include other organic molecules with similar reactivity or applications.
Uniqueness
MFCD32661996 is unique due to its specific chemical structure and properties, which differentiate it from other compounds. Its unique reactivity and applications make it valuable in various scientific and industrial contexts.
Conclusion
MFCD32661996 is a compound with significant importance in scientific research and industrial applications. Understanding its synthesis, reactions, applications, and mechanism of action provides valuable insights into its potential uses and benefits. Further research and development can uncover new applications and enhance our knowledge of this compound.
Propiedades
Fórmula molecular |
C8H7BrF3NO2 |
|---|---|
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H7BrF3NO2/c1-15-6-2-4(5(9)3-13-6)7(14)8(10,11)12/h2-3,7,14H,1H3 |
Clave InChI |
GBQMFRAVEDDRCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)C(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



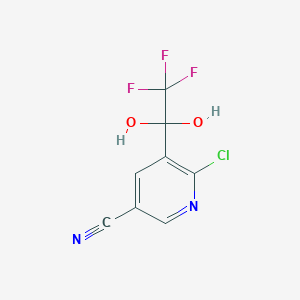
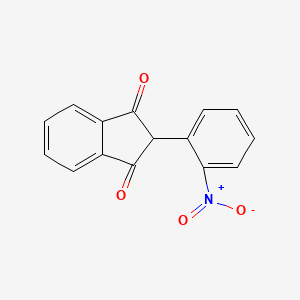

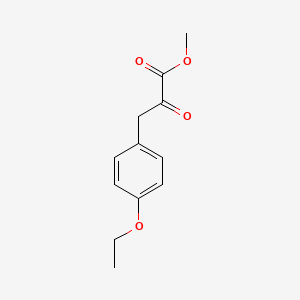

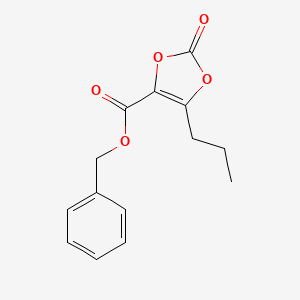

![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)

